physicochemical properties of 4-Amino-2'-trifluoromethylbiphenyl
physicochemical properties of 4-Amino-2'-trifluoromethylbiphenyl
Executive Summary: The "Twisted" Scaffold
4-Amino-2'-trifluoromethylbiphenyl (often abbreviated as 4-Amino-2'-CF3-BP) represents a privileged structural motif in modern medicinal chemistry and agrochemical design. Unlike planar biphenyls, the presence of the bulky trifluoromethyl group at the ortho (2') position induces a significant steric clash with the protons of the phenyl ring bearing the amine.
This steric pressure forces the two aromatic rings out of planarity, resulting in a dihedral angle typically exceeding 60° . This "twisted" geometry is not merely a structural curiosity; it is a functional feature that:
-
Disrupts
-conjugation: Limiting the electronic communication between rings, which modulates the pKa of the amine. -
Enhances Solubility: The non-planar structure disrupts crystal packing energy, generally improving solubility in organic solvents compared to planar analogs.
-
Metabolic Stability: The
group blocks metabolic oxidation at the susceptible ortho-position while modulating lipophilicity (LogP).
This guide provides a rigorous physicochemical profile and a validated synthetic workflow for researchers utilizing this scaffold.
Molecular Architecture & Physicochemical Profile[1]
Structural Dynamics (The Ortho Effect)
The defining characteristic of this molecule is the Atropisomerism potential . While the rotation barrier is usually too low to isolate stable atropisomers at room temperature without additional substitution, the time-averaged conformation is orthogonal.
-
Ring A: 4-Aminophenyl (Electron Rich)
-
Ring B: 2-Trifluoromethylphenyl (Electron Deficient, Sterically Bulky)
-
Interaction: The 2'-
group prevents the rings from becoming coplanar.
Physicochemical Data Table
Note: Values below represent a synthesis of experimental data from homologous series and computational predictions (ACD/Labs, EPISuite) where specific experimental monographs are proprietary.
| Property | Value / Range | Technical Insight |
| Molecular Formula | MW: 237.22 g/mol | |
| Physical State | Off-white to pale yellow crystalline solid | Color darkens upon oxidation (store under inert gas). |
| Melting Point | 68°C – 74°C | Lower than 4-aminobiphenyl (53°C) due to symmetry breaking? Actually often higher due to dipole interactions of |
| Boiling Point | ~315°C (Predicted) | High BP necessitates vacuum distillation for purification if not crystallizing. |
| pKa (Conjugate Acid) | 3.8 – 4.1 | Lower than aniline (4.6). The twisted geometry reduces conjugation, but the |
| LogP (Octanol/Water) | 3.9 – 4.2 | Highly lipophilic. The |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | Poor water solubility. Requires co-solvents (e.g., PEG-400) for biological assays. |
Synthetic Pathway: Validated Suzuki-Miyaura Protocol[2]
The most robust route to 4-Amino-2'-trifluoromethylbiphenyl is the palladium-catalyzed cross-coupling of 4-bromoaniline and 2-(trifluoromethyl)phenylboronic acid .
Retrosynthetic Logic
-
Why not Nitration? Nitrating 2-trifluoromethylbiphenyl yields a mixture of isomers (ortho/para directing conflict).
-
Why Suzuki? It allows convergent assembly of the pre-functionalized rings under mild conditions, preserving the amine (or requiring minimal protection).
Experimental Protocol
Scale: 10 mmol Reaction Time: 4–6 Hours Yield Target: >85%
Reagents:
-
Aryl Halide: 4-Bromoaniline (1.0 equiv)
-
Boronic Acid: 2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) — Chosen for resistance to oxidation compared to . -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inerting: Charge a 3-neck round bottom flask with 4-bromoaniline, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane via syringe. Stir to dissolve.
-
Activation: Add the aqueous
solution. The biphasic mixture requires vigorous stirring (1000 RPM). -
Reflux: Heat to 90°C. Monitor by HPLC/TLC (Eluent: 20% EtOAc/Hexane).
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd black.
-
Dilute filtrate with EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc (9:1) or perform Flash Column Chromatography (Gradient: 0
30% EtOAc in Hexanes).
Process Visualization (Graphviz)
Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered biaryl synthesis.
Analytical Characterization & Quality Control
To ensure the integrity of the "twisted" scaffold, specific analytical markers must be verified.
NMR Spectroscopy ( & )
-
NMR (400 MHz,
):-
The biphenyl bond rotation is fast on the NMR timescale at RT, but signals may appear broadened.
-
Look for the Amine singlet around
5.2–5.5 ppm (broad, exchangeable). -
Aromatic Region: The protons ortho to the amine typically appear as a doublet at
6.6 ppm (shielded by electron donation). The protons on the -ring will be deshielded ( 7.4–7.8 ppm).
-
-
NMR:
-
Single sharp peak around
-58 to -62 ppm. Note: If multiple fluorine peaks appear, check for atropisomer separation (unlikely at RT) or impurities.
-
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
, mm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond if derivatized).
-
Retention Time: Expect late elution (approx 7–8 min) due to high lipophilicity (LogP ~4).
Handling, Stability, and Safety (HSE)
Stability Profile
-
Oxidation: Aminobiphenyls are susceptible to air oxidation, turning from white to brown/purple over time. Storage: Amber vials, under Argon, at 4°C.
-
Hydrolysis: The
group is generally stable to aqueous base/acid under mild conditions but can hydrolyze to the carboxylic acid under extreme forcing conditions (strong Lewis acids).
Toxicology & Safety
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Warning: Many aminobiphenyls are potential carcinogens or mutagens. While the
group alters metabolic activation pathways, this compound should be handled as a Suspected Carcinogen using full PPE (glove box or fume hood, double nitrile gloves). -
GHS Signal: WARNING.
Mechanistic Diagram: Electronic Decoupling
The following diagram illustrates the "Ortho Effect" where the
Caption: Steric decoupling of the biphenyl system by the 2'-trifluoromethyl group.
References
-
National Institute of Standards and Technology (NIST). 2-Aminobiphenyl and 4-Aminobiphenyl Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 4-Aminobiphenyl Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational text for the synthetic protocol).
